molecular formula C10H8O3 B8795165 2H-chromene-5-carboxylic acid

2H-chromene-5-carboxylic acid

Cat. No. B8795165
M. Wt: 176.17 g/mol
InChI Key: QMVZMKJWEQFJDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-chromene-5-carboxylic acid is a useful research compound. Its molecular formula is C10H8O3 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2H-chromene-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-chromene-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

2H-chromene-5-carboxylic acid

InChI

InChI=1S/C10H8O3/c11-10(12)8-3-1-5-9-7(8)4-2-6-13-9/h1-5H,6H2,(H,11,12)

InChI Key

QMVZMKJWEQFJDP-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C(C=CC=C2O1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of NaOH (7.26 mmol) in a mixture of MeOH (5.4 mL) and water (12.1 mL) is added to 2H-chromene-5-carboxylic acid methyl ester (4.84 mmol). The mixture is stirred at 55° C. for 3 h, partially concentrated in vacuo to remove MeOH and made acidic by addition of aq. HCl (1.0M). The desired carboxylic acid precipitates and is collected by filtration. 1H-NMR (DMSO-d6): δ=4.75 (bs, 2H); 5.99-6.05 (m, 1H); 6.98 (d, J=7.78 Hz, 1H); 7.19 (t, J=7.78 Hz, 1H); 7.25 (d, J=10.3 Hz, 1H); 7.40 (d, J=7.78 Hz, 1H); 13.0 (bs, 1H).
Name
Quantity
7.26 mmol
Type
reactant
Reaction Step One
Name
Quantity
5.4 mL
Type
solvent
Reaction Step One
Name
Quantity
12.1 mL
Type
solvent
Reaction Step One
Quantity
4.84 mmol
Type
reactant
Reaction Step Two

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